5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid
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Overview
Description
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid is a complex organic compound known for its unique structural properties It belongs to the class of dibenzo[a,d]cycloheptenes, which are characterized by a seven-membered ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid typically involves a multi-step process. One common method includes the annulation of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This reaction is known for its high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
the principles of organic synthesis, such as the use of Friedel–Crafts-type alkylation and subsequent intramolecular cyclization, can be applied to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-5H-dibenzo[a,d]cycloheptene
- 5-Methyl-5H-dibenzo[a,d]cycloheptene
- 5-Amino-5H-dibenzo[a,d]cycloheptene
Properties
CAS No. |
4260-63-3 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-hydroxy-2-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-5-carboxylic acid |
InChI |
InChI=1S/C17H14O3/c1-17(20)14-5-3-2-4-11(14)6-7-12-8-9-13(16(18)19)10-15(12)17/h2-10,20H,1H3,(H,18,19) |
InChI Key |
ZGHFPKMFIGHIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C=CC3=C1C=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
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